molecular formula C9H5ClN2O2 B1592400 1-Chloro-4-nitroisoquinoline CAS No. 65092-53-7

1-Chloro-4-nitroisoquinoline

Cat. No.: B1592400
CAS No.: 65092-53-7
M. Wt: 208.6 g/mol
InChI Key: JMPCRAAJZFDSCH-UHFFFAOYSA-N
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Description

1-Chloro-4-nitroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its chlorine and nitro substituents at the first and fourth positions, respectively. It has a molecular formula of C9H5ClN2O2 and a molecular weight of 208.6 g/mol .

Scientific Research Applications

1-Chloro-4-nitroisoquinoline has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 1-Chloro-4-nitroisoquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1-Chloro-4-nitroisoquinoline are not mentioned in the search results, quinoline derivatives are of significant interest in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of this compound and related compounds.

Preparation Methods

1-Chloro-4-nitroisoquinoline can be synthesized through various methods. One common synthetic route involves the nitration of isoquinoline followed by chlorination. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the chlorination step employs thionyl chloride or phosphorus pentachloride .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-Chloro-4-nitroisoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Major products formed from these reactions include 1-amino-4-nitroisoquinoline and 1-thio-4-nitroisoquinoline.

Comparison with Similar Compounds

1-Chloro-4-nitroisoquinoline is similar to other isoquinoline derivatives such as 1-chloroisoquinoline and 4-nitroisoquinoline. its unique combination of chlorine and nitro substituents imparts distinct chemical properties and reactivity. For instance, the presence of both electron-withdrawing groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Similar Compounds

  • 1-Chloroisoquinoline
  • 4-Nitroisoquinoline
  • 1-Bromo-4-nitroisoquinoline
  • 1-Chloro-3-nitroisoquinoline

These compounds share structural similarities but differ in their substituent positions and types, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1-chloro-4-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPCRAAJZFDSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628266
Record name 1-Chloro-4-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65092-53-7
Record name 1-Chloro-4-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a slurry of 1-hydroxy-4-nitroisoquinoline (62.2 g, 327 mmol) in POCl3 (180 mL) mechanically under nitrogen and heat to 100-105° C. for 1 hour resulting in a homogeneous dark brown solution. Exchange the condenser for a short-path distillation head, and remove excess POCl3 under reduced pressure (ca. 10-30 torr) resulting in a pot temperature of 55° C. To this mixture add 1,2-dichloroethane (150 mL), and warn the mixture to 70° C. to obtain a homogeneous solution. Cool the solution to 15° C., then add i-PrOH (450 mL) over 5 minutes resulting in an exotherm to 33° C. Stir the slurry for 3.5 hours at 15° C. then filter and wash with i-PrOH (3×100 mL). Air-dry the resulting solid overnight to afford 1-chloro-4-nitroisoquinoline (52.08, 76% yield) as a tan solid. (ES+): m/z 209/211 (M++H).
Quantity
62.2 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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